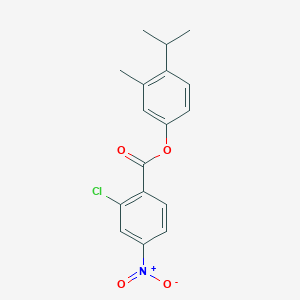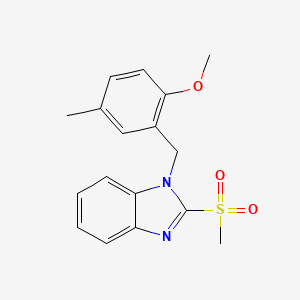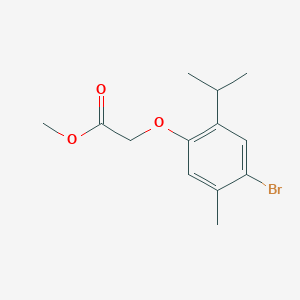![molecular formula C12H18ClN5O B5674164 (3R*,4S*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-cyclopropyl-3-pyrrolidinamine](/img/structure/B5674164.png)
(3R*,4S*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-cyclopropyl-3-pyrrolidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including cycloadditions, which are a key method for constructing heterocyclic structures. For instance, substituted chromones have been used in [3+2] cycloadditions with nonstabilized azomethine ylides to synthesize 1-benzopyrano[2,3-c]pyrrolidines, demonstrating the utility of cycloaddition reactions in synthesizing complex heterocycles (Sosnovskikh et al., 2014)(Sosnovskikh, Kornev, Moshkin, & Buev, 2014).
Molecular Structure Analysis
The molecular structure of complex organic molecules can be elucidated using techniques such as X-ray crystallography. For example, the structural assessment of related compounds like 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives has been performed using X-ray diffraction techniques, highlighting the importance of structural analysis in understanding the properties of such compounds (Şahin et al., 2014)(Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Chemical Reactions and Properties
The chemical reactions and properties of triazole derivatives are diverse, encompassing a range of reactions from cycloadditions to oxidative couplings. For instance, the oxidative coupling of alkanones with 3-(pyridin-2-yl)-4,5-dihydro-1,2,4-triazin-6(1H)-one coordinated to palladium(II) illustrates the reactivity of triazole compounds under specific conditions (El-Abadelah et al., 2018)(El-Abadelah, Hodali, Zreid, & Awwadi, 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of chemical compounds. Research on conformational polymorphs of related compounds, like 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, has provided insights into how different crystalline forms can exist under varying conditions, affecting the physical properties of these molecules (Shishkina et al., 2021)(Shishkina, Konovalova, Kovalenko, Nikolaeva, Bunyatyan, & Kovalenko, 2021).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including reactivity, stability, and interaction with other molecules, are pivotal for their application in various fields. Studies on the synthesis and antioxidant properties of some new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives provide an example of how these compounds can be modified and evaluated for specific properties (Bekircan et al., 2008)(Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Propiedades
IUPAC Name |
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN5O/c13-12-15-10(16-17-12)3-4-11(19)18-5-8(7-1-2-7)9(14)6-18/h7-9H,1-6,14H2,(H,15,16,17)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZUKZRQFVQTRX-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CC2N)C(=O)CCC3=NC(=NN3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2CN(C[C@@H]2N)C(=O)CCC3=NC(=NN3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2-ethoxyphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5674081.png)


![N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5674103.png)
![2-[2-(4-morpholinyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone](/img/structure/B5674107.png)
![1-{[(4-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5674119.png)


![N-isobutyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5674144.png)


![2-(3-methylbut-2-en-1-yl)-8-[(5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5674168.png)
![9-methyl-2-{[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5674172.png)
